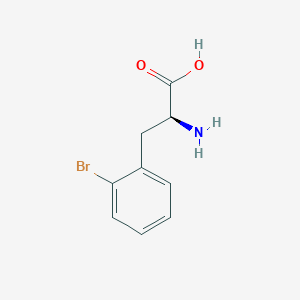

2-Bromo-L-Phenylalanine

Description

Significance of Non-Canonical Amino Acids in Expanding the Genetic Code

The central dogma of molecular biology describes how the genetic information encoded in DNA is transcribed into messenger RNA (mRNA) and subsequently translated into proteins. This process traditionally utilizes a set of 20-22 canonical amino acids. However, the ability to incorporate non-canonical amino acids (ncAAs), also known as unnatural amino acids (uAAs), into proteins has revolutionized the field of chemical biology. ethz.chwikipedia.orgfrontiersin.org This expansion of the genetic code allows for the introduction of novel chemical functionalities, enabling researchers to probe and manipulate protein structure and function with unprecedented precision. ethz.chnih.gov

The site-specific incorporation of ncAAs is typically achieved by repurposing a "stop" codon, such as the amber codon (UAG), to encode the desired ncAA. ethz.chucsf.edu This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. ethz.chnih.govucsf.edu The orthogonal aaRS is engineered to specifically recognize and charge the ncAA onto the tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain at the designated UAG codon. ucsf.edu This methodology has enabled the incorporation of over 150 ncAAs into proteins in various organisms, providing powerful tools for a wide range of applications. frontiersin.org

Role of Halogenation in Modifying Amino Acid Properties for Research Applications

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modifying the physicochemical properties of amino acids. nih.govnih.gov The introduction of a halogen atom can influence a variety of factors, including:

Steric Size and Hydrophobicity: Halogenation allows for incremental changes in the size and hydrophobicity of an amino acid side chain. wiley.com This can be used to probe the steric tolerance of protein cores and to enhance protein stability. wiley.com Increased hydrophobicity can also improve a molecule's ability to cross cell membranes. mdpi.com

Electronic Properties: The high electronegativity of halogens can alter the electronic distribution within an amino acid, potentially influencing its interactions with other molecules. researchgate.net

Reactivity: The presence of a halogen, particularly bromine or iodine, provides a reactive handle for further chemical modifications, such as cross-coupling reactions. chemimpex.comnih.gov

These modifications make halogenated amino acids valuable tools for studying protein structure-activity relationships, enhancing the therapeutic properties of peptides, and developing novel imaging agents. nih.govnih.govencyclopedia.pub

Overview of 2-Bromo-L-Phenylalanine as a Versatile Building Block in Chemical Biology

Among the various halogenated amino acids, this compound has emerged as a particularly versatile and valuable building block in chemical biology. lookchem.com Its structural similarity to the natural amino acid L-phenylalanine allows it to be recognized by some cellular machinery, while the bromine atom at the ortho position of the phenyl ring provides unique functionalities. smolecule.combocsci.com

This compound serves as a precursor for the synthesis of other valuable compounds, including radiolabeled amino acids for use in positron emission tomography (PET) imaging. lookchem.comvulcanchem.com Its incorporation into peptides and proteins can enhance their stability and biological activity. lookchem.com Furthermore, the bromine atom acts as a key functional group for various chemical transformations, making it a cornerstone for the synthesis of complex and novel biomolecules. chemimpex.com

Compound Profile: this compound

| Property | Value |

| Chemical Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white powder |

| Melting Point | 270°C (decomposes) |

| CAS Number | 42538-40-9 |

Data sourced from multiple chemical suppliers and databases. lookchem.comnih.gov

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173694 | |

| Record name | 2-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-79-3, 42538-40-9 | |

| Record name | 2-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2-bromo-l-phenylalanine

Stereoselective Synthesis Pathways to 2-Bromo-L-Phenylalanine and its Enantiomers

The synthesis of specific stereoisomers of 2-bromophenylalanine is crucial for their application in various fields, including peptide synthesis and drug design. Several methodologies have been developed to achieve high stereoselectivity, starting from readily available precursors like L-phenylalanine or through innovative strategies such as crystallization-induced chiral inversion.

Enantioselective Approaches Utilizing L-Phenylalanine as a Precursor

A common and cost-effective strategy for synthesizing derivatives of 2-bromophenylalanine involves using the naturally abundant and inexpensive L-phenylalanine as the starting material. acs.orgnih.gov One established method is the diazotization/bromination of L-phenylalanine. acs.org This reaction proceeds with retention of configuration, meaning that L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid. acs.org This (S)-enantiomer can then serve as a precursor for further transformations. acs.org

Enzymatic synthesis also presents a viable route. The enzyme Phenylalanine Ammonia-Lyase (PAL) can catalyze the addition of ammonia to a cinnamic acid derivative, and this method has been explored for the synthesis of L-phenylalanine and its analogs. uw.edu.pl While not a direct bromination, enzymatic approaches offer high stereoselectivity for producing the desired L-amino acid backbone. uw.edu.pl

Crystallization-Induced Chiral Inversion Strategies

A significant challenge in synthesizing a specific enantiomer is often the formation of a racemic or diastereomeric mixture. Crystallization-induced chiral inversion is a powerful technique to address this. This method has been successfully applied to invert the stereochemistry of (S)-2-bromo-3-phenylpropanoic acid, which is readily obtained from L-phenylalanine, to its desired (R)-enantiomer. acs.orgnih.govfigshare.com

The process involves the formation of a salt with a chiral amine, such as (R)-bornylamine, in the presence of a bromide ion source like tetraethylammonium bromide (TEAB). acs.org Under these conditions, the undesired (S)-enantiomer dynamically equilibrates with the (R)-enantiomer in solution. The salt of the (R)-enantiomer with (R)-bornylamine preferentially crystallizes, driving the equilibrium towards the formation of the desired (R)-product. acs.org This method has achieved excellent enantiomeric excesses of 96-99% for the (R)-enantiomer. acs.orgnih.gov After separation, the (R)-2-bromo-3-phenylpropanoic acid can be recovered by acidification. acs.org

Multistep, Stereospecific Synthesis Approaches

For certain applications, particularly in radiolabeling, multistep stereospecific syntheses are employed to produce highly pure enantiomers of halogenated phenylalanine derivatives. A notable example is the synthesis of 2-iodo-L-phenylalanine from this compound via a Cu¹⁺-assisted nucleophilic halogen exchange reaction. nih.govugent.be This reaction preserves the stereochemistry at the alpha-carbon, making it an effective way to introduce different halogens without racemization. nih.govvulcanchem.com The synthesis of 2-iodo-L-phenylalanine from this compound has been optimized to achieve yields greater than 74% with no detectable racemization. nih.govugent.be

More complex, multi-step syntheses are also utilized to create specific derivatives. For instance, the synthesis of a photoreactive and clickable amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, was achieved in 11 steps starting from 3-(4-bromophenyl)-1-propanol, demonstrating the intricate pathways available for creating functionalized phenylalanine analogs.

Functionalization and Derivatization Strategies

The bromine atom in this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into peptides and the synthesis of novel derivatives.

Protecting Group Chemistry in Peptide Synthesis (e.g., Fmoc Protection)

In solid-phase peptide synthesis (SPPS), the amino group of amino acids must be temporarily protected to control the coupling process. peptide.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in modern peptide synthesis. peptide.comchemimpex.comchemimpex.comontosight.ai Fmoc-2-bromo-L-phenylalanine is a key building block that allows for the incorporation of this specific non-canonical amino acid into a peptide sequence. chemimpex.com The Fmoc group is stable under the coupling conditions but can be readily removed with a mild base, typically piperidine, to allow for the stepwise addition of the next amino acid in the sequence. chemimpex.com The bromine on the phenyl ring enhances the reactivity of the molecule and allows for further modifications. chemimpex.comchemimpex.com

Cross-Coupling Reactions and Other Bromine-Mediated Transformations

The bromine atom on the aromatic ring of this compound is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. chemimpex.comrsc.org These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for modifying peptides and proteins. rsc.orgnih.gov For instance, the Sonogashira reaction can be used to couple terminal alkynes to the bromo-substituted phenyl ring, enabling the introduction of fluorescent tags or other functionalities. rsc.org

The bromine atom can also be replaced through nucleophilic substitution reactions. A key example is the Cu¹⁺-assisted nucleophilic exchange of bromide with iodide to synthesize 2-iodo-L-phenylalanine, a precursor for radiolabeled imaging agents. nih.govugent.bevulcanchem.com This transformation is highly efficient and stereospecific. nih.govvulcanchem.com

Derivatization for Analytical and Bioconjugation Purposes

The chemical structure of this compound, featuring a carboxylic acid, a primary amine, and an aryl bromide, offers multiple sites for derivatization. These modifications are crucial for applications in chemical biology, particularly for creating probes for analytical studies and for bioconjugation, the process of linking molecules to biomacromolecules like proteins. mpg.de

The amino and carboxyl groups are common handles for peptide synthesis. chemimpex.com For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, forming Boc-2-bromo-L-phenylalanine, a derivative widely used in peptide synthesis. chemimpex.com This protection allows for the selective reaction of the carboxyl group to form amide bonds with other amino acids or linker molecules. Conversely, the carboxyl group can be activated to react with primary amines on proteins or other molecules of interest.

The bromo-substituent on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of chemical reporters, such as fluorescent dyes, affinity tags, or other bioactive small molecules. The ability to modify proteins and peptides with this non-natural amino acid can be used to study protein-protein interactions and enzyme mechanisms. smolecule.com

Below is a table summarizing potential derivatization reactions on this compound's functional groups.

| Functional Group | Reaction Type | Reagents/Conditions | Purpose |

| Amino Group (-NH2) | N-Acylation / Amide Bond Formation | Activated Carboxylic Acids, Acyl Chlorides | Peptide Synthesis, Bioconjugation |

| N-Protection | Boc-anhydride (Boc₂O) | Orthogonal Protection in Synthesis | |

| Carboxyl Group (-COOH) | Esterification | Alcohols, Acid Catalyst | Protection, Prodrug Synthesis |

| Amide Bond Formation | Amines, Coupling Agents (e.g., DCC, EDC) | Peptide Synthesis, Bioconjugation | |

| Aryl Bromide (-Br) | Suzuki Coupling | Boronic Acids, Palladium Catalyst | C-C Bond Formation, Attaching Probes |

| Sonogashira Coupling | Terminal Alkynes, Palladium/Copper Catalysts | C-C Bond Formation, Click Chemistry Handle | |

| Buchwald-Hartwig Amination | Amines, Palladium Catalyst | C-N Bond Formation | |

| Halogen Exchange | NaI, Copper(I) Catalyst | Synthesis of Iodo-derivatives |

Precursor Synthesis for Radiolabeled Compounds

This compound is a critical precursor for the synthesis of radiolabeled compounds, which are indispensable tools in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). lookchem.comvulcanchem.com Its structure allows for the substitution of the bromine atom with a radioactive halogen isotope, most notably iodine radioisotopes (e.g., ¹²³I, ¹²⁵I). nih.govmdpi.com The resulting radiolabeled phenylalanine analogues are used for imaging tumors, as many cancer cells exhibit increased amino acid metabolism and uptake. smolecule.comnih.gov The bromo-derivative is favored as a starting material because the halogen exchange reaction provides a direct route to the desired radioiodinated product, often with high efficiency and purity. vulcanchem.comnih.gov

Optimization of Precursor Synthesis for 2-Iodo-L-Phenylalanine via Nucleophilic Halogen Exchange

The synthesis of 2-Iodo-L-phenylalanine from this compound via nucleophilic halogen exchange has been systematically optimized to maximize yield and purity. nih.gov Researchers employed experimental design (DoE), a statistical approach to determine the influence of multiple reaction parameters simultaneously. nih.govugent.be An initial screening of eight parameters identified temperature, sodium iodide (NaI) concentration, and copper(I) sulfate (CuSO₄) concentration as the most critical factors influencing the reaction outcome. nih.gov

A subsequent full factorial design study further refined these parameters, leading to a significant increase in the synthesis yield from an initial 39% to a consistent 74% or higher. nih.gov This optimization is crucial for producing the non-radioactive iodo-precursor efficiently, which can then be used in "kit-based" radiolabeling procedures. nih.govugent.be Importantly, the optimized conditions did not lead to racemization of the L-enantiomer or the formation of phenylalanine-related impurities, as confirmed by HPLC and NMR analysis. vulcanchem.comnih.gov

The table below details the final optimized reaction conditions derived from the experimental design studies. nih.gov

| Parameter | Optimal Value |

| Temperature | 180 °C |

| Reaction Time | 24 hours |

| This compound Concentration | 61 mM |

| NaI Concentration | 485 mM |

| CuSO₄ Concentration | 10 mM |

| SnSO₄ Concentration | 90 mM |

| Citric Acid (C₆H₈O₇) Concentration | 90 mM |

| Benzoic Acid (C₇H₆O₄) Concentration | 100 mM |

| Resulting Yield | >74% |

Copper(I)-Assisted Nucleophilic Halogen Exchange Reactions

The key to the successful synthesis of 2-Iodo-L-phenylalanine from its bromo-precursor is the use of a Copper(I) catalyst. nih.govugent.be The Cu(I)-assisted nucleophilic halogen exchange reaction is a powerful method for introducing iodine into aromatic rings that are not sufficiently activated for standard nucleophilic aromatic substitution. mdpi.com In this reaction, Cu(I) facilitates the displacement of the bromide with an iodide ion. vulcanchem.com The reaction is typically performed in the presence of a reducing agent, such as tin(II) sulfate (SnSO₄), to ensure copper remains in its active Cu(I) oxidation state, and in an acidic medium. ugent.be

This method presents a significant advantage over cumbersome multi-step, stereo-specific syntheses that might otherwise be required. nih.gov The copper-assisted reaction allows for the direct and efficient conversion of this compound while preserving the crucial stereochemistry at the alpha-carbon, ensuring that the biologically active L-isomer is obtained. vulcanchem.comnih.gov The resulting 2-Iodo-L-phenylalanine can then be used in subsequent radioiodination reactions to produce tracers with high labeling yields (>98%) and radiochemical purity (>99%). nih.gov This makes the Cu(I)-assisted halogen exchange an attractive and practical strategy for both the bulk synthesis of the "cold" iodo-precursor and for direct, kit-based radiolabeling. nih.govugent.be

Applications in Peptide and Protein Chemistry

The versatility of 2-Bromo-L-phenylalanine stems from its utility as a building block in synthesizing peptides and proteins. lookchem.com The presence of the bromine atom enhances its reactivity and provides a handle for further chemical modifications, making it a valuable component in the development of new biomolecules. chemimpex.comchemimpex.com

Role as a Key Building Block in Peptide Synthesis

This compound serves as a crucial component in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com To be used in SPPS, the amino group of this compound is typically protected by either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com These protecting groups ensure the selective formation of peptide bonds. cymitquimica.com

The bromine atom on the phenyl ring makes the compound a versatile intermediate, allowing for further functionalization through reactions like cross-coupling. chemimpex.comcymitquimica.com This feature is instrumental in creating complex peptide structures with tailored properties. chemimpex.com

The incorporation of this compound into peptide structures is a key strategy in drug development. chemimpex.comchemimpex.com Its presence can enhance the biological activity and stability of peptide-based drug candidates. lookchem.comchemimpex.com Researchers utilize this compound to design novel pharmaceuticals, with a particular focus on developing inhibitors and modulators for specific biological targets. chemimpex.com The ability to introduce a bromine atom allows for the creation of more effective therapeutic agents. chemimpex.com

The unique properties of this compound are leveraged to design novel peptide sequences with improved biological activity or specificity. chemimpex.com The introduction of the bromo group can be used to modulate the conformation and stability of peptides, influencing their interactions with other molecules. smolecule.com This allows for the fine-tuning of peptide-based therapeutics to enhance their efficacy and target engagement. chemimpex.comnetascientific.com

Site-Specific Incorporation into Proteins via Genetic Code Expansion

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) like this compound into proteins. frontiersin.orgnih.gov This is achieved by engineering the cell's translational machinery to recognize a specific codon, typically a stop codon like the amber codon (UAG), and insert the desired ncAA at that position. frontiersin.org

A key component of genetic code expansion is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. frontiersin.orgnih.gov This pair must be "orthogonal" to the host cell's own translational machinery, meaning the engineered synthetase should only charge its specific tRNA with the ncAA, and this tRNA should not be recognized by any of the host's endogenous synthetases. frontiersin.org

For the incorporation of phenylalanine analogs, researchers have successfully engineered variants of phenylalanyl-tRNA synthetase (PheRS) and pyrrolysyl-tRNA synthetase (PylRS). acs.orgmdpi.comdovepress.com For instance, a mutant of yeast PheRS (αThr415Gly) has been used in E. coli to incorporate p-bromo-L-phenylalanine. dovepress.com Similarly, a rationally designed PylRS mutant (N346A/C348A) has demonstrated the ability to incorporate various ortho-substituted phenylalanine derivatives, including this compound, in both E. coli and mammalian cells. acs.org

| Engineered System | Non-Canonical Amino Acid | Host Organism | Reference |

| Yeast PheRS (αThr415Gly) | p-bromo-L-phenylalanine | E. coli | dovepress.com |

| PylRS (N346A/C348A) | o-bromo-L-phenylalanine | E. coli / Mammalian Cells | acs.org |

The site-specific incorporation of this compound can have a significant impact on the structure and function of a protein. nih.gov The introduction of this ncAA can alter the local environment within a protein, affecting its folding, stability, and catalytic activity. smolecule.com For example, the incorporation of halogenated phenylalanines can influence protein-protein interactions and enzyme kinetics. vulcanchem.com

Studies have shown that substituting natural amino acids with ncAAs can lead to altered spectral properties in fluorescent proteins and increased activity in enzymes. nih.gov While the specific effects of this compound are protein-dependent, its incorporation provides a powerful tool to probe and modulate protein characteristics.

This compound is a valuable tool in protein engineering for conducting structure-activity relationship (SAR) studies. lookchem.comnetascientific.com By systematically replacing specific amino acid residues with this compound, researchers can probe the role of those residues in protein function. smolecule.com The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. smolecule.com

Furthermore, the ability to introduce a chemically reactive handle into a protein at a specific site opens up possibilities for bioconjugation, where other molecules like fluorescent probes can be attached. chemimpex.com This enables detailed investigations into protein dynamics, interactions, and localization within a cellular context. bocsci.com The use of phenylalanine derivatives in SAR studies is a widely adopted strategy to enhance or modify the biological and material properties of proteins. bocsci.comrsc.org

Impact of this compound Incorporation on Protein Structure and Function

Bioconjugation Applications

This compound is a valuable tool in the field of bioconjugation, which involves the chemical linking of biomolecules to create novel constructs for various applications. chemimpex.com The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of chemical modifications, making it a versatile building block in the synthesis of complex biomolecular structures. chemimpex.comcymitquimica.com This non-natural amino acid can be incorporated into peptides and proteins, offering a site for specific chemical ligation. chemimpex.comsmolecule.com

The unique properties of this compound are particularly advantageous in the development of targeted therapies and diagnostic agents. chemimpex.comlookchem.com By incorporating this amino acid into a peptide or protein, a specific site is created for the attachment of other molecules, such as therapeutic agents, imaging agents, or targeting moieties.

One of the key applications is in the creation of antibody-drug conjugates (ADCs). While not a direct example of using this compound, the strategies for creating homogeneous ADCs often involve the introduction of non-natural amino acids or specific reactive sites. rsc.orgnih.gov The principle is to have a specific point of attachment for a cytotoxic drug on an antibody that targets a particular cancer cell. This targeted delivery enhances the efficacy of the treatment while minimizing side effects on healthy tissues. rsc.orgchemimpex.com The bromine atom on this compound can serve as such a specific attachment point.

In diagnostics, this compound can be used as a precursor for radiolabeled imaging agents. smolecule.comlookchem.com The bromine atom can be replaced with a radioactive isotope, allowing the resulting molecule to be used in techniques like Positron Emission Tomography (PET) for visualizing tumors or studying metabolic pathways. smolecule.com

Table 1: Applications of this compound in Bioconjugation for Therapies and Diagnostics

| Application Area | Description |

| Targeted Drug Delivery | Serves as a conjugation site for attaching therapeutic agents to targeting biomolecules like antibodies, improving treatment specificity. chemimpex.com |

| Cancer Research | Its structural similarity to L-phenylalanine allows it to be used in studies of amino acid transport in tumor cells. smolecule.com |

| Diagnostic Imaging | Can be used as a precursor for radiolabeled derivatives for use in PET imaging to visualize tumors. smolecule.com |

| Biochemical Studies | Functions as a tool to study protein synthesis and metabolic pathways involving phenylalanine. smolecule.com |

A significant challenge in bioconjugation is achieving a homogeneous product, where the attached molecule is linked to a specific site and in a consistent number on the protein or peptide. Traditional methods that target naturally occurring amino acids like lysine or cysteine often result in a heterogeneous mixture of products, which can have variable efficacy and pharmacokinetic properties. rsc.orgrsc.org

The incorporation of non-natural amino acids like this compound provides a powerful strategy to overcome this challenge. By genetically encoding the incorporation of this compound at a specific position in a protein's sequence, a unique reactive handle is introduced. This allows for site-selective modification, leading to a homogeneous population of conjugated molecules. nih.gov

Several chemical strategies can be employed to modify the bromine atom on the incorporated this compound. These include cross-coupling reactions, which are versatile methods for forming carbon-carbon or carbon-heteroatom bonds. chemimpex.com This site-specific approach ensures that the resulting bioconjugate has a well-defined structure and stoichiometry, which is crucial for therapeutic applications where consistency and predictability are paramount. rsc.org The development of such homogeneous antibody-drug conjugates has been shown to result in improved therapeutic properties. nih.gov

Table 2: Comparison of Conjugation Strategies

| Strategy | Description | Outcome |

| Stochastic Conjugation (e.g., Lysine) | Targets naturally abundant amino acids, leading to multiple, non-specific attachment points. rsc.org | Heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs). rsc.org |

| Engineered Cysteines | Involves genetically introducing cysteine residues at specific sites for conjugation. rsc.org | Can produce homogeneous products, but may require reduction and re-oxidation steps. rsc.org |

| Non-Natural Amino Acid Incorporation | Site-specific incorporation of an amino acid with a unique reactive group, like this compound. nih.gov | Leads to highly homogeneous conjugates with precise control over the conjugation site and stoichiometry. nih.gov |

Advanced Spectroscopic and Computational Analyses

Vibrational Spectroscopic Studies

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and determining the molecular structure of 2-Bromo-L-phenylalanine. By analyzing the vibrational modes of the molecule, researchers can confirm its identity and understand the influence of the bromine substituent on the phenylalanine backbone. Computational analyses, often using Density Functional Theory (DFT), complement experimental findings by helping to assign specific vibrational frequencies. researchgate.netyildiz.edu.tr

In the solid state, amino acids like this compound exist as zwitterions. yildiz.edu.tr The FT-IR spectrum is therefore characterized by absorptions corresponding to the protonated amino group (NH₃⁺) and the deprotonated carboxyl group (COO⁻). yildiz.edu.tr Broad absorption bands between 3200 cm⁻¹ and 2600 cm⁻¹ are typical for the stretching vibrations of the NH₃⁺ group, often overlapping with C-H stretching modes. yildiz.edu.tr The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear as strong bands typically around 1630-1560 cm⁻¹ and 1410 cm⁻¹, respectively. yildiz.edu.tr Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. upi.edu The presence of the bromine atom introduces a C-Br stretching vibration, which is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. chemimpex.com

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O and N-H vibrations are strong in the IR spectrum, aromatic ring vibrations are often more prominent in the Raman spectrum. upi.edu For brominated phenylalanine, the C-Br stretching vibration is also observable in the Raman spectrum. nih.gov Analysis of the FT-Raman spectrum of the related 4-Bromophenylalanine shows characteristic bands for the aromatic ring and the C-Br stretch. nih.gov These spectroscopic techniques, when used together, allow for a comprehensive vibrational assignment and structural confirmation of the molecule. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Based on p-Bromo-DL-phenylalanine and L-phenylalanine) | Technique |

| N-H Stretch (Ammonium) | 3100 - 2600 (Broad) | FT-IR |

| Aromatic C-H Stretch | 3080 - 3030 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | FT-IR, FT-Raman |

| C=O Asymmetric Stretch (Carboxylate) | ~1626 | FT-IR |

| C=O Symmetric Stretch (Carboxylate) | ~1410 | FT-IR |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-Br Stretch | 700 - 500 | FT-IR, FT-Raman |

This table is illustrative and compiled from data on isomeric and parent compounds. researchgate.netyildiz.edu.trnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound in solution, providing detailed information about the carbon skeleton and the chemical environment of each proton.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino acid backbone protons (α-H and β-CH₂) and the aromatic protons. The aromatic region would be particularly characteristic; unlike the single peak of the five equivalent protons in unsubstituted L-phenylalanine in D₂O, the ortho-bromine substituent breaks this symmetry. This results in a complex multiplet pattern for the four protons on the phenyl ring. The α-proton typically appears as a triplet, coupled to the two diastereotopic β-protons, which themselves appear as a pair of doublets of doublets.

The ¹³C NMR spectrum provides confirmation of the carbon framework. Compared to L-phenylalanine, the carbon atoms of the phenyl ring in this compound will show significant changes in their chemical shifts. The carbon atom directly attached to the bromine (C2) will experience a large downfield shift due to the halogen's electronegativity and heavy atom effect. The other aromatic carbons will also be shifted, allowing for unambiguous confirmation of the ortho substitution pattern. The use of NMR to confirm the structure of phenylalanine derivatives is a standard procedure. frontiersin.org

| Atom | L-Phenylalanine Experimental Shift (ppm) in D₂O | This compound (Expected Shift Range) |

| ¹H NMR | ||

| Aromatic (H2, H3, H4, H5, H6) | 7.37 | 7.1 - 7.6 (Complex Multiplet) |

| α-H | 3.98 | ~4.0 |

| β-H | 3.11, 3.27 | ~3.2 - 3.4 |

| ¹³C NMR | ||

| C=O | 176.8 | ~175-177 |

| Aromatic C1 (ipso-CH₂) | 137.8 | ~138-140 |

| Aromatic C2 (ipso-Br) | 131.8 | ~120-125 |

| Aromatic C3-C6 | 130.4 - 132.1 | ~127-134 |

| α-C | 58.7 | ~57-59 |

| β-C | 39.1 | ~39-41 |

Expected shifts are estimates based on substituent effects and data for related compounds.

The incorporation of non-natural amino acids into proteins is a powerful strategy for probing protein structure and function. nih.govbocsci.com this compound can be incorporated into peptides and proteins during their synthesis, allowing it to serve as a spectroscopic probe. smolecule.com Its utility stems from the unique properties of the bromine atom. As a heavy atom, it can be used to facilitate protein crystallization and aid in solving the phase problem in X-ray crystallography via anomalous scattering. smolecule.com

Furthermore, the introduction of the bulky and polarizable bromine atom at a specific site in a protein can modulate local interactions, conformation, and stability. chemimpex.comsmolecule.com This allows researchers to probe the role of specific residues in protein function, such as in the gating mechanisms of ion channels. smolecule.com While direct NMR studies using this compound are not widely reported, the successful incorporation and use of its isomer, p-bromo-L-phenylalanine, in proteins like Green Fluorescent Protein (GFP) and dihydrofolate reductase (DHFR) highlights the potential of this approach. nih.govacs.org In those studies, the brominated phenylalanine analog altered the spectral properties and enzymatic function, demonstrating its effectiveness as a site-specific probe to investigate structure-function relationships. nih.gov

¹H and ¹³C NMR Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is primarily determined by the π→π* electronic transitions of the brominated phenyl group. L-phenylalanine exhibits a characteristic absorption spectrum with a maximum (λ_max) around 257 nm, corresponding to the B-band (benzenoid) transition of the phenyl ring. acs.org

Medicinal Chemistry and Pharmacological Research

Development of Novel Pharmaceutical Agents and Drug Candidates

The incorporation of 2-Bromo-L-phenylalanine into peptides and other molecules can significantly enhance their therapeutic potential. lookchem.comchemimpex.com Its unique chemical characteristics are leveraged by researchers to design and synthesize new pharmaceutical agents with improved efficacy and specificity. chemimpex.combocsci.com

Targeting Specific Biological Pathways

The structural similarity of this compound to its natural counterpart, L-phenylalanine, allows it to be recognized and utilized by cellular machinery. smolecule.com This mimicry enables its use in studying and potentially targeting specific biological pathways involved in disease processes. smolecule.comchemimpex.com For instance, halogenated phenylalanine derivatives are employed in drug design to improve binding affinity and selectivity for therapeutic targets, particularly in oncology where they can function as enzyme inhibitors or receptor antagonists to disrupt tumor growth pathways. bocsci.com The presence of the bromine atom can also be used to probe protein-protein interactions, aiding in the design of drugs that target these specific interactions. smolecule.com

Design of Enzyme Inhibitors and Receptor Antagonists

This compound serves as a valuable scaffold for the design of enzyme inhibitors and receptor antagonists. smolecule.combocsci.com By acting as a substrate analog, it can competitively bind to the active sites of enzymes that normally process L-phenylalanine, thereby inhibiting their activity. smolecule.com This property has been explored in the study of enzymes involved in the metabolism of phenylalanine and the biosynthesis of neurotransmitters. smolecule.com Furthermore, derivatives of this compound have been investigated for their potential as antagonists for various receptors, including dopamine and neurokinin receptors, which are implicated in a range of physiological and pathological processes. medchemexpress.comnih.gov

Applications in Neurological Disorder Treatment

Research has indicated the potential of this compound and its derivatives in the development of treatments for neurological disorders. lookchem.com Its ability to interact with pathways involved in neurotransmitter synthesis and signaling makes it a compound of interest for conditions where these systems are dysregulated. smolecule.com For example, the parent compound L-phenylalanine is a precursor to several neurotransmitters, and disruptions in its metabolism are linked to neurological issues. nih.gov While direct therapeutic applications of this compound are still under investigation, its role as a research tool is crucial for understanding the underlying mechanisms of neurological diseases and for designing novel therapeutic strategies. lookchem.comsmolecule.com For instance, L-phenylalanine is a competitive antagonist at glycine and glutamate binding sites of NMDA receptors, and understanding how bromination affects this interaction could lead to new therapeutic avenues. medchemexpress.com

Role as a Precursor for Radiolabeled Imaging Agents

One of the most significant applications of this compound is its use as a precursor in the synthesis of radiolabeled imaging agents for diagnostic and therapeutic purposes. lookchem.comsmolecule.com The bromine atom provides a site for the introduction of radioisotopes, creating tracers that can be visualized using techniques like Positron Emission Tomography (PET). smolecule.com

Development of Radiotracers for Diagnostic and Therapeutic Contexts

This compound is a key starting material for the synthesis of various radiolabeled amino acid analogs. nih.govugent.benih.gov These radiotracers are designed to be taken up by specific cells or tissues, allowing for non-invasive imaging and monitoring of biological processes. For example, 2-[⁷⁶Br]bromo-α-methyl-L-phenylalanine (2-[⁷⁶Br]BAMP), synthesized from a derivative of this compound, has shown promise as a PET tracer for tumor imaging. Studies have demonstrated that 2-[⁷⁶/⁷⁷Br]BAMP exhibits favorable properties such as in vivo stability, rapid blood clearance, and high uptake in tumor cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. thno.orgnih.gov This allows for clear visualization of tumors with high contrast. The development of these tracers contributes significantly to advancements in diagnostic imaging and the potential for targeted radionuclide therapy. lookchem.com

Investigation as a Probe for Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a boron-containing compound that selectively accumulates in tumor cells. nih.govturkupetcentre.net When the tumor is irradiated with thermal neutrons, the boron-10 atoms capture these neutrons and release high-energy particles that destroy the cancer cells from within, minimizing damage to surrounding healthy tissue. nih.gov While 4-borono-L-phenylalanine (L-BPA) is the most commonly used agent in BNCT, researchers are actively exploring analogs to improve boron delivery to tumors. nih.govnih.govresearchgate.net this compound can serve as a precursor for synthesizing new boronated phenylalanine analogs. Additionally, radiolabeled versions of these boronated compounds, such as 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), are used as PET tracers to assess the biodistribution and tumor accumulation of the BNCT agent before therapy, ensuring its effectiveness.

Integration into Medicinal Chemistry Scaffolds

This compound is a versatile, non-canonical amino acid that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring a bromine atom on the phenyl ring, allows for its integration into various molecular scaffolds to develop novel therapeutic agents. The presence of the bromine atom can significantly influence the pharmacological properties of the parent molecule by altering its size, lipophilicity, and electronic characteristics, and by providing a site for further chemical modification.

Utilization in the Synthesis of Bioactive Naphthoquinone Analogues

The 1,4-naphthoquinone core is a prominent scaffold in medicinal chemistry, renowned for its presence in compounds with significant anticancer and antimicrobial activities. A common strategy to generate novel bioactive agents involves the chemical modification of the naphthoquinone ring, often by introducing amino acid moieties.

Research shows that the synthesis of such analogues typically involves the reaction of a halogenated naphthoquinone with an amine. For instance, studies describe the synthesis of novel 1,4-naphthoquinone derivatives by reacting 2-bromo-1,4-naphthoquinone with various nucleophiles. researchgate.netmdpi.com This approach allows for the introduction of diverse side-chains onto the naphthoquinone core. One such method is the Kochi-Anderson radical decarboxylation, which has been revisited as a versatile route for the direct functionalization of naphthoquinones by adding amino acids. researchgate.net Similarly, new derivatives of 1,4-naphthoquinone have been created by treating 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline derivatives in the presence of a base. nih.gov

While the direct synthesis of a naphthoquinone molecule using this compound as the foundational precursor is not a commonly cited pathway, its structure is well-suited for incorporation as a side-chain onto a pre-existing naphthoquinone ring. This modification introduces both a chiral center and a bromo-phenyl group, providing a route to novel analogues with potentially enhanced or unique biological activities. The bromo derivative of 2-phenylamino-1,4-naphthoquinone has shown notable radical scavenging activity in studies. scielo.br

| Starting Naphthoquinone | Reactant/Method | Resulting Structure Type | Reference |

|---|---|---|---|

| 2-Bromo-1,4-naphthoquinone | Amino Acids (via Kochi-Anderson radical decarboxylation) | Aminoalkyl-naphthoquinones | researchgate.net |

| 2-Bromo-1,4-naphthoquinone | 8-Hydroxyquinoline derivatives | 8-Hydroxyquinoline-naphthoquinone hybrids | mdpi.comnih.gov |

| 2,3-Dihalo-naphthoquinone | Amines | Amino-substituted naphthoquinones | nih.gov |

Contribution to 2-Phenethylamine-Based Medicinal Chemistry Leads

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for many neurotransmitters and a vast number of therapeutic drugs. mdpi.com this compound serves as a direct synthetic precursor to 2-bromophenethylamine through enzymatic decarboxylation. smolecule.com This derivative is a valuable intermediate for creating medicinal chemistry leads with modified pharmacological profiles. bocsci.commyskinrecipes.com

The introduction of a bromine atom onto the phenyl ring is a well-established strategy in drug design to modulate a compound's interaction with biological targets. The position of the bromine atom (ortho, meta, or para) can significantly affect the steric and electronic properties of the molecule, leading to changes in binding affinity, selectivity, and metabolic stability.

Intermediates like 2-bromophenethylamine are utilized in the synthesis of potent and selective therapeutic agents. bocsci.com For example, it is used to prepare potent antagonists of the anti-apoptotic protein XIAP for cancer treatment and to synthesize aryl aminosulfonamide derivatives that act as powerful 5-HT6 receptor antagonists for neurological conditions. bocsci.com The broader 2-phenethylamine framework, accessible from precursors like this compound, targets a wide range of receptors, highlighting its therapeutic importance. mdpi.com

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Adrenergic Receptors (α and β) | Norepinephrine, Epinephrine | Cardiovascular, CNS, Respiratory | mdpi.com |

| Dopamine Receptors (D1 and D2 type) | Dopamine | Neurological (e.g., Schizophrenia) | mdpi.com |

| Serotonin (5-HT) Receptors | 5-HT2A, 5-HT6 | Neurological, Psychiatric | mdpi.combocsci.com |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Neurological (e.g., Depression) | mdpi.com |

| XIAP (X-linked inhibitor of apoptosis protein) | XIAP Antagonists | Oncology | bocsci.com |

Advanced Analytical Methodologies for 2-bromo-l-phenylalanine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of 2-Bromo-L-phenylalanine. chemimpex.comuma.es Purity analysis by HPLC confirms the absence of impurities, such as starting materials or by-products from synthesis. chemimpex.comnih.gov For instance, the purity of Fmoc-2-bromo-L-phenylalanine is often specified as ≥98% as determined by HPLC. chemimpex.com

Enantiomeric excess (ee) is a critical parameter for chiral compounds like this compound, as the biological activity of enantiomers can differ significantly. Chiral HPLC is the standard method for separating and quantifying the enantiomers of this compound and its derivatives, ensuring the desired stereochemical integrity. nih.govgoogle.comacs.org This is particularly important in applications like peptide synthesis, where the incorporation of the correct enantiomer is essential. chemimpex.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the separation and purification of this compound and its derivatives. nih.govsnmjournals.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For instance, in the synthesis of 2-iodo-L-phenylalanine from this compound, RP-HPLC is used to separate the product from the starting material. snmjournals.orgugent.be

Chiral HPLC is indispensable for the resolution of enantiomers. nih.govgoogle.comacs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and mobile phase is crucial for achieving good resolution. For example, a Chiralcel AD column with a mobile phase of hexane, ethanol, and trifluoroacetic acid has been used to determine the enantiomeric excess of 2-bromo-3-phenylpropanoic acid. acs.org Similarly, the enantiomeric purity of 2-iodo-D-phenylalanine, synthesized from 2-bromo-D-phenylalanine, was confirmed using chiral HPLC to ensure no detectable L-isomer was present. snmjournals.org The resolution of racemic 2-bromo-3-phenylpropanoic acid has been investigated by screening various chiral amines and solvents, with the resulting enantiomeric excess analyzed by chiral HPLC. google.com

| Compound | HPLC Method | Column Type | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|---|

| Fmoc-2-bromo-L-phenylalanine | RP-HPLC | Not specified | Not specified | Purity determination (≥98%) | chemimpex.com |

| 2-bromo-3-phenylpropanoic acid | Chiral HPLC | Chiralcel AD | 97.9% hexane, 2% absolute ethanol, 0.1% TFA | Enantiomeric excess determination | acs.org |

| 2-iodo-D-phenylalanine | Chiral HPLC | Not specified | Not specified | Enantiomeric purity (no L-isomer detected) | snmjournals.org |

| Racemic 2-bromo-3-phenylpropanoic acid | Chiral HPLC | Not specified | Not specified | Enantiomeric excess analysis after resolution screening | google.com |

Mass Spectrometry (MS) for Structure Confirmation and Derivatized Amino Acid Detection

Mass Spectrometry (MS) is a powerful analytical technique used for the structural confirmation of this compound and its derivatives. nih.gov It provides information about the molecular weight and fragmentation pattern of a compound, which helps in verifying its identity. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For example, the structure of 2-iodo-L-phenylalanine, synthesized from this compound, was confirmed using mass spectroscopy. nih.gov

MS is also crucial for the detection of derivatized amino acids. oup.com Derivatization is often employed to enhance the volatility and ionization efficiency of amino acids, making them more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). oup.comthermofisher.com The resulting derivatized amino acids can be detected with high sensitivity by MS. nih.govresearchgate.net

Novel Amino Acid Analysis Methods Utilizing Derivatization

Novel analytical methods for amino acids often involve derivatization to improve their chromatographic separation and detection sensitivity. bohrium.comnih.gov Since most amino acids lack a strong chromophore or fluorophore, direct UV or fluorescence detection can be challenging. oup.com Pre- or post-column derivatization introduces a tag that can be readily detected. oup.comshimadzu.com

To enhance detection sensitivity, novel methods focus on the derivatization of multiple functional groups within the amino acid structure, such as the amino, carboxyl, and any other reactive groups. nih.govresearchgate.net For example, a method has been developed where the amino, carboxyl, and phenolic hydroxyl groups of amino acids are derivatized with 1-bromobutane. nih.govresearchgate.net This derivatization improves the hydrophobicity and basicity of the amino acids, leading to highly sensitive detection by liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This approach allows for the separation and simultaneous detection of multiple derivatized amino acids. nih.govresearchgate.net The detection limits using this method can be as low as the femtomole range. nih.govresearchgate.net

Stable isotope-coded derivatization is a powerful technique for the comparative quantitative analysis of amino acids between different samples. oup.comgoogle.com This method involves labeling samples from different sources with isotopically light and heavy derivatizing reagents. oup.com The differentially labeled samples are then mixed and analyzed together in a single LC-MS run. oup.com

The isotopically labeled pairs of the derivatized analytes co-elute and have nearly identical retention times but different mass-to-charge ratios, allowing for their simultaneous detection and relative quantification. oup.com This "molecular bar coding" helps to overcome matrix effects and variations in ionization efficiency, leading to more accurate comparative results. oup.comgoogle.com For instance, a stable isotope-coded derivatization method using 1-bromobutane and 1-bromobutane-d3 has been successfully applied for the comparative analysis of amino acids in human serum. nih.gov This approach is valuable in fields like metabolomics where the goal is to compare the concentrations of metabolites between different biological states. google.com

| Derivatization Reagent | Functional Groups Targeted | Analytical Technique | Advantage | Reference |

|---|---|---|---|---|

| 1-bromobutane | Amino, carboxyl, phenolic hydroxyl | LC-MS/MS | Improved hydrophobicity and basicity, high sensitivity | nih.govresearchgate.net |

| 1-bromobutane / 1-bromobutane-d3 | Amino, carboxyl, phenolic hydroxyl | LC-MS/MS | Enables stable isotope-coded derivatization for comparative analysis | nih.gov |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Amino | RPC/ESI-MS | Increased ionization efficiency | google.com |

| Urea | Amino | LC-MS | Improved separation and UV response | bohrium.com |

Emerging Research Directions and Future Perspectives

Applications in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for use in complex biological environments. nih.govacs.org The incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups, such as azides and alkynes, is a key strategy in chemical biology, enabling the site-specific modification of proteins for a wide range of applications, from diagnostics to therapeutics. nih.govnih.govmdpi.com While 2-Bromo-L-phenylalanine does not inherently contain the canonical azide or alkyne functional groups required for the most common click reactions, its bromo-substituent makes it a valuable precursor for their synthesis. nih.govchemimpex.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable triazole ring from an azide and a terminal alkyne with remarkable efficiency and selectivity. nih.govmdpi.com This reaction has become a standard method for bioconjugation, linking molecules together in biological settings. nih.gov The utility of this compound in this context lies in its potential to be chemically converted into a click-reactive partner. The bromine atom can serve as a synthetic handle for the introduction of an alkyne or azide group. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to install an alkyne group onto the phenyl ring, rendering the modified amino acid ready to participate in CuAAC reactions. Similarly, nucleophilic substitution reactions can potentially convert the bromo-group to an azide. Once incorporated into a peptide or protein, this engineered amino acid provides a specific location for conjugation with a molecule bearing the complementary functional group. This strategy is central to creating precisely defined antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a targeting antibody. nih.gov

The development of novel reagents and strategies for bioconjugation is a dynamic area of research. nih.govrsc.org this compound and its derivatives are valuable building blocks in this field. chemimpex.com The bromine atom's reactivity allows for its use in various chemical transformations beyond just creating click handles. chemimpex.com For example, it can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of molecules, including fluorescent probes, drugs, or polymer chains like PEG. chemimpex.comvulcanchem.com

Research has focused on synthesizing libraries of unnatural amino acids with different reactive groups to optimize bioconjugation efficiency. nih.gov Studies involving the synthesis of tyrosine derivatives with halide groups (like bromine) highlight their role as intermediates for creating amino acids with azide or alkyne functionalities. nih.gov These efforts expand the toolbox available to chemists and biologists for labeling and modifying proteins, leading to the development of novel peptide-based therapeutics and diagnostic agents. chemimpex.com

Use in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Potential in Protein Engineering for Enhanced Stability and Functionality

The site-specific incorporation of unnatural amino acids is a powerful technique in protein engineering to create proteins with novel or enhanced properties. mdpi.combocsci.com Introducing this compound into a protein's structure can modulate its stability, conformation, catalytic activity, and interactions with other molecules. chemimpex.comsmolecule.com

The effects of incorporating halogenated phenylalanines are highly context-dependent. In one study, replacing a phenylalanine residue with p-bromo-phenylalanine in the enzyme murine dihydrofolate reductase led to an alteration of its substrate specificity and a reduction in its binding affinity for an inhibitor. mdpi.com In another example, researchers designing a small, stable miniprotein found that incorporating 4-bromo-phenylalanine resulted in aggregation of the protein, indicating a destabilizing effect in that specific structural context. nih.gov These findings underscore the nuanced impact of such substitutions, where the bulky and electronegative bromine atom can introduce new steric and electronic interactions that may either stabilize or destabilize the protein structure, or alter its functional properties. mdpi.comsmolecule.com

| Protein | Amino Acid Substitution | Observed Effect | Reference |

|---|---|---|---|

| Murine Dihydrofolate Reductase (mDHFR) | Phenylalanine to p-bromo-phenylalanine | Altered substrate specificity and reduced inhibitor binding. | mdpi.com |

| Designed Miniprotein (PPα) | Tyrosine to 4-bromo-phenylalanine | Caused aggregation, indicating protein destabilization. | nih.gov |

Theoretical Studies and Molecular Docking for Mechanistic Insights

Computational methods, such as theoretical calculations and molecular docking, provide powerful insights into the structural and electronic properties of molecules like this compound and predict their interactions within biological systems. jetir.orgnih.gov These studies are crucial for understanding the mechanisms behind the observed functional effects of incorporating this amino acid into proteins.

Studies on the related compound p-Bromo-dl-phenylalanine have utilized Density Functional Theory (DFT) to perform detailed analyses. jetir.org These computational approaches can fully optimize the molecule's geometry, calculate its vibrational spectra, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jetir.org Such calculations help predict the molecule's reactivity and how the bromo-substituent influences the electronic landscape of the phenyl ring. vulcanchem.comjetir.org

Molecular docking simulations are used to predict how a ligand, such as a peptide containing this compound, binds to the active site of a receptor or enzyme. jetir.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, and provide binding energy scores that help rank potential drug candidates or explain changes in enzyme activity. nih.gov For example, docking studies have been performed on metal complexes involving L-phenylalanine to understand their interactions with bacterial enzymes, demonstrating the utility of this approach. nih.gov

| Methodology | Type of Information Gained | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO/LUMO), reaction energies. | Spectroscopic and structural analysis of p-Bromo-dl-phenylalanine. | jetir.org |

| Molecular Docking | Prediction of binding modes, interaction analysis, binding affinity scores. | Studying interactions of synthesized compounds with key bacterial enzymes. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and orbital interactions. | Investigating electron delocalization and stabilization energy in p-Bromo-dl-phenylalanine. | jetir.org |

Exploration in New Biological and Medical Fields

The unique characteristics of this compound are being explored in several new and promising areas of biological and medical research.

Cancer Research and Imaging : Research has shown that this compound exhibits significant biological activity and is taken up by glioma cell cultures. smolecule.com This suggests its potential for the targeted delivery of therapeutic agents to malignant tumors. smolecule.com Furthermore, its structure makes it a suitable precursor for developing radiolabeled derivatives for use in Positron Emission Tomography (PET) imaging, which could enhance the visualization of tumors. smolecule.com

Neurological Disorder Research : Structural analogs like this compound are valuable tools for studying neurotransmitter systems. vulcanchem.com Their selective uptake by transporters for dopamine and serotonin could allow for detailed investigations into the mechanisms of these systems, which are implicated in a variety of neurological and psychiatric disorders. vulcanchem.com

Materials Science and Nanotechnology : Phenylalanine derivatives are being investigated for their use in creating advanced biomaterials. bocsci.com These amino acids can be incorporated into peptides that self-assemble into nanostructures like nanofibers and hydrogels. Such materials have potential applications in creating sophisticated drug delivery systems that provide controlled, localized release of therapeutics for tissue engineering and cancer treatment. bocsci.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.